4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid
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Overview
Description
4-[3,5-Bis(trifluoromethyl)phenoxy]benzoic acid is a chemical compound with the molecular formula C15H8F6O3. It is characterized by the presence of trifluoromethyl groups attached to a phenoxybenzoic acid structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Pharmacokinetics
In vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite possibly arising via oxidation of the benzylic position . These properties significantly impact the bioavailability of the compound, influencing its efficacy and safety profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. More research is needed to understand how these environmental factors influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic acid typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4-[3,5-Bis(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated phenoxybenzoic acids.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Comparison: 4-[3,5-Bis(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both phenoxy and benzoic acid moieties, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for a broader range of applications .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)9-5-10(15(19,20)21)7-12(6-9)24-11-3-1-8(2-4-11)13(22)23/h1-7H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKKJJXROCHBMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395955 |
Source
|
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762286-35-1 |
Source
|
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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